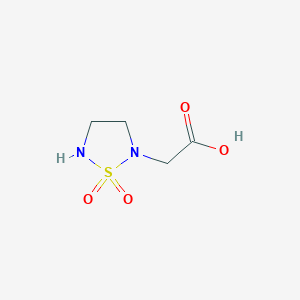

2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid

描述

属性

IUPAC Name |

2-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4S/c7-4(8)3-6-2-1-5-11(6,9)10/h5H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOIAIRIQOFOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The preparation of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid typically involves:

- Formation of the 1,2,5-thiadiazolidine 1,1-dioxide ring system.

- Introduction of the acetic acid moiety via alkylation or esterification.

- Hydrolysis of ester intermediates to yield the free acid.

- Purification through extraction and chromatographic techniques.

Key Preparation Steps and Conditions

Formation of the Thiadiazolidine Ring and Sulfone Oxidation

- The 1,2,5-thiadiazolidine ring is constructed starting from appropriate sulfamoyl or sulfonyl chlorides reacted with amines or hydrazine derivatives.

- The sulfone (1,1-dioxide) is introduced by oxidation of the sulfur atom in the thiadiazolidine ring, often using peracids or related oxidants.

Alkylation to Introduce the Acetic Acid Side Chain

- Alkylation is commonly performed on the nitrogen or carbon adjacent to the sulfur in the thiadiazolidine ring using alkyl halides such as ethyl bromoacetate or tert-butyl bromoacetate.

- The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the nucleophilic site.

Example reaction conditions:

| Reagents | Solvent | Base | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| tert-butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide + ethyl bromoacetate | DMF | K2CO3 | Room temp | 4 hours | 80 |

| 2,3-diethyl 1,2,3,5-thiatriazolidin-3-one 1,1-dioxide + t-butyl bromoacetate | DMF | NaH | Reflux | Overnight | 79 |

Deprotection and Hydrolysis to Obtain the Free Acid

- Ester intermediates such as ethyl or methyl esters are hydrolyzed under basic conditions using lithium hydroxide (LiOH) in aqueous mixtures of tetrahydrofuran (THF) and methanol (MeOH).

- The reaction is typically stirred at room temperature for several hours (e.g., 3 hours).

- Acidification with hydrochloric acid (HCl) to pH 1–3 precipitates the free acid.

- The product is extracted with ethyl acetate and dried.

Typical hydrolysis conditions:

| Reagents | Solvent System | Base | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Methyl or ethyl ester | THF/MeOH/H2O | LiOH | Room temp | 3 hours | 83–97 |

Representative Synthetic Route Example

- Starting Material: tert-butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide.

- Alkylation: React with ethyl bromoacetate in DMF with K2CO3 at room temperature for 4 hours to yield tert-butyl 6-(2-ethoxy-2-oxoethyl)-1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide.

- Hydrolysis: Treat the ester with LiOH in THF/MeOH/H2O at room temperature for 3 hours.

- Acidification and Extraction: Acidify with 2N HCl to pH 1, extract with ethyl acetate, dry over MgSO4.

- Purification: Silica gel column chromatography yields the target acid, this compound, in high purity and yield (~97%).

Analytical Data and Purity Confirmation

- Nuclear Magnetic Resonance (NMR): Proton NMR confirms the characteristic chemical shifts of the thiadiazolidine ring protons and the acetic acid methylene group.

- Melting Point: Typically reported in the range consistent with literature values for the pure acid.

- Chromatography: Silica gel column chromatography is used for purification, with solvent systems like ethyl acetate/hexanes.

- Yield: Reported yields for the final acid typically range from 80% to 97%, depending on the starting materials and reaction conditions.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ring formation & oxidation | Sulfamoyl chloride + amines | Triethylamine, oxidation agents | 1,2,5-thiadiazolidine 1,1-dioxide | Variable | Formation of sulfone ring |

| Alkylation | Thiadiazolidine 1,1-dioxide + alkyl halide | DMF or DMSO, K2CO3 or NaH, RT or reflux | Ester derivative (e.g., ethyl or tert-butyl ester) | 79–80 | Introduction of acetic acid side chain |

| Hydrolysis | Ester derivative | LiOH in THF/MeOH/H2O, RT, 3 h | This compound | 83–97 | Conversion to free acid |

| Purification | Crude acid | Acidification with HCl, extraction, silica gel column chromatography | Pure acid | High | Confirmed by NMR and melting point |

Research Findings and Notes

- The use of tert-butyl protecting groups facilitates the alkylation and subsequent hydrolysis steps, improving yields and purity.

- Alkylation reactions proceed efficiently under mild conditions with common bases and polar aprotic solvents.

- Hydrolysis under mild basic conditions avoids ring-opening or decomposition of the sensitive thiadiazolidine ring.

- Purification by silica gel chromatography is effective for isolating the pure acid.

- The synthetic routes are adaptable to various substitutions on the thiadiazolidine ring, allowing for structural diversity in related compounds.

化学反应分析

Types of Reactions

2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the dioxido group to a thiol group.

Substitution: The acetic acid moiety can be substituted with various functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, thiol derivatives, and substituted acetic acid derivatives. These products have unique properties that make them useful in different applications .

科学研究应用

Medicinal Chemistry

2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid has been investigated for its potential therapeutic applications. Its derivatives may exhibit antimicrobial and anti-inflammatory properties, which can be beneficial in developing new pharmaceuticals.

Case Study: Antimicrobial Activity

Research has shown that compounds derived from thiadiazolidinones possess significant antimicrobial activity against various pathogens. This property is attributed to their ability to inhibit bacterial growth by disrupting cellular processes.

Agricultural Chemistry

The compound is also explored for its role as a plant growth regulator. Its application can enhance crop yield and resistance to diseases.

Case Study: Plant Growth Regulation

Studies indicate that thiadiazolidinone derivatives can stimulate plant growth by modulating hormonal pathways. For instance, they may promote root development and increase chlorophyll content in plants.

Materials Science

In materials science, this compound is utilized in synthesizing novel polymers and composites with enhanced properties.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating this compound into polymer matrices improves thermal stability and mechanical strength. This finding is crucial for developing materials suitable for high-performance applications.

Data Table: Summary of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anti-inflammatory properties | Effective against specific bacterial strains |

| Agricultural Chemistry | Plant growth regulation | Enhances root development and chlorophyll content |

| Materials Science | Synthesis of novel polymers | Improved thermal stability and mechanical strength |

作用机制

The mechanism of action of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Key Observations :

- Ring Size and Flexibility : Thiadiazolidine (5-membered) and thiazinane (6-membered) rings differ in conformational flexibility, impacting binding to biological targets. Thiazinane derivatives may adopt more extended conformations .

- Substituent Effects: Pyrazole or phenoxybenzyl groups (e.g., compound 14a) introduce aromaticity, enhancing π-π stacking interactions in drug-receptor binding .

- Sulfur Oxidation State : Sulfone groups increase metabolic stability and polarity compared to thioether analogs .

Physicochemical Properties

Notes:

生物活性

2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid (CAS Number: 1368437-25-5) is a heterocyclic compound that has attracted attention for its diverse biological activities and potential therapeutic applications. This compound belongs to the class of sulfanilides and exhibits various mechanisms of action that make it relevant in medicinal chemistry and biological research.

- Molecular Formula : C₄H₈N₂O₄S

- Molecular Weight : 180.1823 g/mol

- Solubility : Soluble in water and organic solvents

- Structure : The presence of the dioxido group enhances its reactivity and stability compared to related compounds.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biochemical pathways. As a sulfanilide derivative, it can modulate enzyme activity involved in critical cellular processes.

Target Enzymes

Research indicates that this compound may act as an enzyme inhibitor, particularly targeting pathways associated with oxidative stress and inflammation. This inhibition can lead to significant biological effects, including anticancer activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has shown efficacy against various cancer cell lines by inducing apoptosis and oxidative stress.

| Cell Line | Mechanism of Action | IC₅₀ (μM) |

|---|---|---|

| A2780 (Ovarian) | Oxidative stress | 9.7 ± 2.2 |

| MCF-7 (Breast) | Apoptosis via caspase activation | 5.8 ± 2.1 |

| HeLa (Cervical) | DNA damage and necrosis | 4.1 ± 1.2 |

These findings suggest that the compound's unique structure contributes to its biological efficacy against cancer cells through multiple mechanisms .

Antiviral Activity

In a study focused on cyclic sulfamide derivatives, it was noted that related compounds exhibited potent inhibition against Norwalk virus. Although specific data for this compound was not provided, the structural similarities indicate potential antiviral properties .

Cardiovascular Effects

Exploratory research into thiazole-containing compounds has revealed cardiovascular activities that could be applicable to derivatives like this compound. These compounds have shown promise in modulating vascular responses and heart function in experimental models .

Case Studies

Several studies have investigated the biological activities of thiadiazole derivatives:

- Study on Cancer Cell Lines :

- Antiviral Screening :

常见问题

Q. What synthetic methodologies are recommended for preparing 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid?

Methodological Answer: The synthesis of this compound can be approached via heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by S-alkylation with chloroacetic acid derivatives (e.g., amides or esters). This method allows structural diversification by varying substituents on both functional groups. For example, the reaction conditions (solvent, temperature, and catalyst) must be optimized to ensure high yields. Post-synthetic oxidation of the thiadiazolidine ring to the sulfone group (1,1-dioxido form) requires controlled use of oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under inert conditions .

Q. How can researchers confirm the structural integrity and purity of the compound?

Methodological Answer:

- Spectroscopic Characterization: Use ¹H NMR to verify proton environments (e.g., sulfone group resonance at δ 3.5–4.0 ppm). IR spectroscopy confirms the presence of sulfone (S=O) stretches at ~1300–1150 cm⁻¹ and carboxylic acid (C=O) at ~1700 cm⁻¹.

- Elemental Analysis: Validate empirical formula consistency (C₄H₆N₂O₄S).

- Chromatography: Employ HPLC with UV detection (λ = 210–230 nm) to assess purity (>95% recommended for biological assays) .

Q. What are the stability considerations for handling and storing this compound?

Methodological Answer:

- Storage: Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis or oxidation.

- Handling: Use desiccants to mitigate moisture absorption. Avoid prolonged exposure to light, as UV radiation may degrade the sulfone moiety. Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., pH 2–12 at 40°C for 24 hours) .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction conditions for synthesis?

Methodological Answer: Use a Box-Behnken or central composite design to evaluate critical variables (e.g., temperature, molar ratios, solvent polarity). For instance:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 60 | 100 |

| Catalyst (mol%) | 5 | 15 |

| Reaction Time (h) | 6 | 18 |

Response surface methodology (RSM) identifies optimal conditions by maximizing yield and minimizing byproducts. Post-analysis with ANOVA validates model significance .

Q. How can computational tools predict reactivity and guide derivative design?

Methodological Answer:

- Reaction Path Search: Quantum chemical calculations (DFT) model transition states and intermediates to predict feasible pathways.

- Machine Learning: Train models on databases like Reaxys or Pistachio to propose novel derivatives. For example, substituent effects on sulfone stability can be simulated via Hammett σ constants .

- Biological Activity Prediction: Tools like PASS (Prediction of Activity Spectra for Substances) estimate anticonvulsant or antiproliferative potential based on structural descriptors .

Q. How to resolve contradictions in spectroscopic or biological data?

Methodological Answer:

- Data Triangulation: Cross-validate NMR/IR results with X-ray crystallography (if single crystals are obtainable). For biological assays, repeat experiments under standardized conditions (e.g., cell line passage number, incubation time).

- Meta-Analysis: Compare results with structurally analogous thiadiazolidine derivatives to identify trends (e.g., sulfone group’s impact on solubility vs. activity) .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

- Reactor Design: Use continuous-flow reactors to improve heat/mass transfer for exothermic S-alkylation steps.

- Purification: Switch from column chromatography to recrystallization (ethanol/water mixtures) for cost-effective bulk purification.

- Byproduct Management: Implement inline FTIR monitoring to detect and remove intermediates like unreacted thiosemicarbazides .

Q. Table 1. Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₆N₂O₄S | |

| Molecular Weight | 178.17 g/mol | |

| Solubility | Soluble in DMF, ethanol; insoluble in water | |

| Melting Point | 139–141°C (decomposes) |

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Uncyclized thiosemicarbazide | Incomplete heterocyclization | Prolong reaction time at 80°C |

| Over-oxidized sulfone | Excess oxidizing agent | Titrate mCPBA gradually |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。